molecular formula C7H15ClOS B14013228 1-(Butylsulfanyl)-3-chloropropan-2-ol CAS No. 18915-87-2

1-(Butylsulfanyl)-3-chloropropan-2-ol

Cat. No.: B14013228
CAS No.: 18915-87-2
M. Wt: 182.71 g/mol
InChI Key: OUMUXJOBEAQFSA-UHFFFAOYSA-N
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Description

1-(Butylsulfanyl)-3-chloropropan-2-ol is an organic compound characterized by the presence of a butylsulfanyl group attached to a chloropropanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Butylsulfanyl)-3-chloropropan-2-ol can be synthesized through a multi-step process involving the reaction of 3-chloropropan-2-ol with butylthiol. The reaction typically requires a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Butylsulfanyl)-3-chloropropan-2-ol undergoes several types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloropropanol moiety can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate are employed under mild conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: 1-(Butylsulfanyl)-3-propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Butylsulfanyl)-3-chloropropan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial activity.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Butylsulfanyl)-3-chloropropan-2-ol involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The chloropropanol moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

    1-(Butylsulfanyl)pentane: Similar structure but lacks the chloropropanol moiety.

    1-(Butylsulfanyl)alkan-2-ols: Variants with different alkane chain lengths.

Uniqueness: 1-(Butylsulfanyl)-3-chloropropan-2-ol is unique due to the presence of both a butylsulfanyl group and a chloropropanol moiety, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

18915-87-2

Molecular Formula

C7H15ClOS

Molecular Weight

182.71 g/mol

IUPAC Name

1-butylsulfanyl-3-chloropropan-2-ol

InChI

InChI=1S/C7H15ClOS/c1-2-3-4-10-6-7(9)5-8/h7,9H,2-6H2,1H3

InChI Key

OUMUXJOBEAQFSA-UHFFFAOYSA-N

Canonical SMILES

CCCCSCC(CCl)O

Origin of Product

United States

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